Apelin-17 Exhibits Highest Receptor Binding Affinity Among Endogenous Apelin Isoforms
In direct head-to-head competition binding experiments using human heart tissue homogenates with [¹²⁵I]Apelin-13 as the radioligand, Apelin-17 exhibited the highest affinity (pKᵢ = 9.63 ± 0.17) among all endogenous apelin peptides tested. This represents a 6.3-fold higher binding affinity compared to [Pyr¹]Apelin-13 (pKᵢ = 8.83 ± 0.06) and approximately 39-fold higher affinity than the ACE2 cleavage product [Pyr¹]Apelin-13(1-12) (pKᵢ = 8.04 ± 0.06) [1].
| Evidence Dimension | Receptor binding affinity (pKᵢ) |
|---|---|
| Target Compound Data | pKᵢ = 9.63 ± 0.17 |
| Comparator Or Baseline | [Pyr¹]Apelin-13: pKᵢ = 8.83 ± 0.06; [Pyr¹]Apelin-13(1-12): pKᵢ = 8.04 ± 0.06; Apelin-13(F13A): pKᵢ = 8.07 ± 0.24 |
| Quantified Difference | 6.3-fold higher affinity vs. [Pyr¹]Apelin-13; ~39-fold higher vs. [Pyr¹]Apelin-13(1-12) |
| Conditions | Competition binding assay in human heart homogenates using [¹²⁵I]Apelin-13 radioligand |
Why This Matters
Higher receptor binding affinity translates to lower required concentrations for equivalent receptor occupancy in experimental systems, directly impacting assay sensitivity and reagent consumption.
- [1] Yang P, Read C, Kuc RE, et al. [Pyr¹]Apelin-13(1-12) Is a Biologically Active ACE2 Metabolite of the Endogenous Cardiovascular Peptide [Pyr¹]Apelin-13. Front Neurosci. 2017;11:92. View Source
